Trimetrexate-d9
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Overview
Description
Trimetrexate-d9 is a deuterated form of trimetrexate, a quinazoline derivative and a potent inhibitor of the enzyme dihydrofolate reductase. This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. It is also being investigated for its efficacy as an antineoplastic agent and as an antiparasitic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimetrexate-d9 involves the incorporation of deuterium atoms into the trimetrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimetrexate-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions to form various substituted quinazoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further modified to enhance their pharmacological properties .
Scientific Research Applications
Trimetrexate-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways and degradation products of trimetrexate.
Biology: Employed in studies to understand the biological mechanisms of dihydrofolate reductase inhibition and its effects on cellular metabolism.
Medicine: Investigated for its potential use in treating various cancers, including colon cancer and skin lymphoma, as well as its efficacy against methotrexate-resistant tumor cells
Industry: Utilized in the development of new antifolate drugs and as a tool in drug discovery and development
Mechanism of Action
Trimetrexate-d9 exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and cellular replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain parasites .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A classical folate antagonist used in the treatment of various cancers and autoimmune diseases.
Pemetrexed: Another antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Raltitrexed: An antifolate drug used in the treatment of colorectal cancer
Uniqueness
Trimetrexate-d9 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This can lead to improved efficacy and reduced toxicity in clinical applications .
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-methyl-6-[[3,4,5-tris(trideuteriomethoxy)anilino]methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i2D3,3D3,4D3 |
InChI Key |
NOYPYLRCIDNJJB-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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